Product packaging for 2-Bromoquinolin-8-yl acetate(Cat. No.:CAS No. 139399-65-8)

2-Bromoquinolin-8-yl acetate

Cat. No.: B15233417
CAS No.: 139399-65-8
M. Wt: 266.09 g/mol
InChI Key: QYPWCXXCRUXGCS-UHFFFAOYSA-N
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Description

2-Bromoquinolin-8-yl acetate (CAS 139399-65-8) is a brominated quinoline derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C 11 H 8 BrNO 2 and a molecular weight of 266.09 g/mol, is primarily valued as a versatile chemical intermediate . The bromine and acetate functional groups on the quinoline scaffold make it a suitable precursor for further structural elaboration via cross-coupling reactions and nucleophilic substitutions . Researchers utilize this compound in the synthesis of complex molecules, including novel 8-hydroxyquinoline derivatives . The 8-hydroxyquinoline core is a privileged structure in drug discovery, with documented derivatives exhibiting a range of biological activities such as antiviral activity against dengue virus and H5N1 avian influenza, as well as antibacterial and antifungal properties . The bromine atom at the 2-position is a key reactive site for constructing molecular hybrids, such as those with benzimidazole moieties, which have shown enhanced antimicrobial efficacy . As such, this compound is a valuable building block for developing new pharmacologically active scaffolds and functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B15233417 2-Bromoquinolin-8-yl acetate CAS No. 139399-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139399-65-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

(2-bromoquinolin-8-yl) acetate

InChI

InChI=1S/C11H8BrNO2/c1-7(14)15-9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3

InChI Key

QYPWCXXCRUXGCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Bromoquinolin 8 Yl Acetate

Transformations of the Acetate (B1210297) Moiety

The acetate group, an ester, is primarily susceptible to reactions involving cleavage of the acyl-oxygen bond.

Hydrolysis and Transesterification Reactions

The acetate group on the quinoline (B57606) ring can be readily cleaved through hydrolysis. This reaction is typically carried out under basic conditions, such as treatment with a hydroxide (B78521) source, to yield 2-bromo-8-hydroxyquinoline. This deprotection is a common step in synthetic pathways where the hydroxyl group needs to be temporarily masked. The phenolic nature of the resulting 8-hydroxyquinoline (B1678124) makes it susceptible to a variety of further reactions, including electrophilic aromatic substitution and metal chelation. nih.gov

Transesterification, the exchange of the acetyl group for another acyl group, is also a feasible transformation, although less commonly documented for this specific substrate. This would involve reacting 2-bromoquinolin-8-yl acetate with an alcohol in the presence of an acid or base catalyst.

Photodeprotection Mechanisms of Quinoline-Based Caged Acetates

Quinoline derivatives are prominent as photoremovable protecting groups (PPGs), often termed "caged compounds," which allow for the light-induced release of active molecules with high spatial and temporal control. nih.govacs.org The 8-acetoxyquinoline (B1581907) scaffold is a key component in some of these systems. nih.govresearchgate.net

The photodeprotection process is initiated by one- or two-photon excitation (1PE or 2PE). nih.govacs.org For 7-hydroxyquinoline-based PPGs, photo-induced deprotonation of the hydroxyl group facilitates an intramolecular charge transfer excited state, leading to the efficient cleavage of a bond at the 2-methyl position. researchgate.net In studies of related 8-halogeno-7-hydroxyquinoline caged acetates, such as (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc), the triplet excited state is a likely intermediate in the pathway to releasing the acetate. nih.gov However, a competing reaction of dehalogenation can occur with bromo-substituted quinolines, which may reduce the efficiency of acetate release compared to their chloro-substituted counterparts. nih.gov The electronic properties of substituents on the quinoline ring play a crucial role in the efficiency and mechanism of photolysis. nih.govacs.org

Reactions Involving the Bromine Substituent

The bromine atom at the C-2 position of the quinoline ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The 2-bromoquinoline (B184079) moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 2-bromoquinoline with an organoboron compound (like a boronic acid or ester) to form a C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org The reactivity of the halide in these couplings generally follows the trend I > OTf > Br >> Cl, making the 2-bromo position highly suitable for selective reaction. wikipedia.orgnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the 2-bromoquinoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically performed in the presence of a palladium catalyst and a base. wikipedia.org It is a powerful method for vinylation of aryl halides. beilstein-journals.org While highly effective for iodoarenes, the coupling of bromoarenes can sometimes be complicated by dehalogenation side reactions. beilstein-journals.org The use of specific ligands or additives like tetrabutylammonium (B224687) bromide (TBAB) can help stabilize the catalyst and improve yields. beilstein-journals.orgthieme-connect.de

Sonogashira Coupling: This reaction forms a C-C bond between the 2-bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a vital tool for synthesizing arylalkynes. libretexts.org The reaction is versatile and can be carried out under mild conditions. wikipedia.org For substrates with multiple different halogen substituents, the coupling typically occurs at the more reactive site (e.g., iodide over bromide), allowing for selective functionalization. wikipedia.orglibretexts.org

Table 1: Overview of Cross-Coupling Reactions on 2-Bromoquinoline Systems
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Alkyl Boronic Acid (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl/Alkyl-quinoline
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Ligand (e.g., PPh₃), Base2-Vinyl-quinoline
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base2-Alkynyl-quinoline

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring

Aromatic rings generally resist nucleophilic attack, but the presence of electron-withdrawing groups can activate them for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In the quinoline system, the ring nitrogen acts as an electron-withdrawing group, activating the C-2 and C-4 positions towards nucleophilic attack. Consequently, the bromine at C-2 of this compound can be displaced by strong nucleophiles.

The SNAr mechanism involves a two-step process: addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, followed by elimination of the leaving group (bromide) to restore aromaticity. libretexts.orgyoutube.com The stability of the Meisenheimer complex is key to the reaction's success and is enhanced by electron-withdrawing groups that can delocalize the negative charge. wikipedia.orglibretexts.org The reactivity order of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is opposite to that of SN2 or cross-coupling reactions, because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.comyoutube.com

Grignard and Organolithium Reagent Interactions

The reaction of 2-bromoquinoline with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds can proceed via a few pathways. youtube.comyoutube.com The most common is a metal-halogen exchange, where the bromine atom is swapped for the metal (magnesium or lithium), forming a 2-quinolinyl Grignard or organolithium reagent. These newly formed organometallic species are powerful nucleophiles and strong bases. masterorganicchemistry.com

However, a significant challenge in using these reagents with this compound is their high reactivity towards the ester (acetate) group. masterorganicchemistry.com Grignard and organolithium reagents readily attack esters, typically adding twice to form a tertiary alcohol after acidic workup. masterorganicchemistry.com They are also incompatible with acidic protons. youtube.com Therefore, any attempt to form a Grignard or organolithium reagent at the C-2 position would likely result in an immediate intramolecular or intermolecular reaction with the acetate moiety, unless the reaction is performed at very low temperatures or if the hydroxyl group is protected with a group stable to these organometallics.

Rearrangement Reactions and Mechanistic Investigations

Aryl acetates, such as this compound, are known to undergo rearrangement reactions, most notably the Fries rearrangement and the Photo-Fries rearrangement. wikipedia.orgorganic-chemistry.org These reactions involve the migration of the acetyl group from the phenolic oxygen to a carbon atom on the aromatic ring.

The Fries rearrangement is typically catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids and is temperature-dependent. wikipedia.orgorganic-chemistry.org For this compound, this reaction would involve the intramolecular migration of the acetyl group to an adjacent, activated position on the quinoline ring. Based on studies of similar systems, such as 7-acyloxyquinolin-2-ones, the rearrangement is expected to be highly regioselective. researchgate.net In that analogous case, lower temperatures favored the formation of the 8-acetyl isomer, which was identified as the kinetically controlled product, a finding supported by computational calculations showing the highest negative charge at the C8 position. researchgate.net By analogy, a Fries rearrangement of this compound would be expected to yield 7-acetyl-2-bromoquinolin-8-ol and/or 5-acetyl-2-bromoquinolin-8-ol, with the product ratio depending on reaction conditions.

The Photo-Fries rearrangement is a photochemical alternative that proceeds via a radical mechanism and does not require a catalyst. wikipedia.org Irradiation with UV light could generate an acyl radical and a quinolinyloxy radical, which can then recombine to form ortho- and para-acetylated hydroxyquinolines.

Mechanistic investigations into these rearrangements often involve crossover experiments to distinguish between intramolecular and intermolecular pathways. The widely accepted mechanism for the acid-catalyzed Fries rearrangement involves the formation of a free acylium carbocation that then performs an electrophilic aromatic substitution on the ring. wikipedia.org

Table 2: Potential Rearrangement Products of this compound

Rearrangement TypeConditionsPotential Product(s)Mechanism
Fries RearrangementLewis Acid (e.g., AlCl₃), Heat7-Acetyl-2-bromoquinolin-8-ol, 5-Acetyl-2-bromoquinolin-8-olIntramolecular/Intermolecular, Acylium ion intermediate
Photo-Fries RearrangementUV Light7-Acetyl-2-bromoquinolin-8-ol, 5-Acetyl-2-bromoquinolin-8-olIntramolecular, Radical intermediate

Utilization as a Synthon for Complex Organic Molecule Construction

A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. This compound is a valuable synthon due to its two distinct reactive sites, which allow for sequential and regioselective modifications.

The C2-bromo substituent is a key functional handle for transition metal-catalyzed cross-coupling reactions . This position readily participates in a variety of powerful C-C and C-N bond-forming reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrylquinolines.

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino substituents.

These reactions enable the "stitching" of the 2-bromoquinoline core onto other complex fragments, making it an excellent building block for pharmaceuticals and functional materials.

The 8-acetoxy group provides a second site for transformation. It can be easily hydrolyzed under basic or acidic conditions to reveal the corresponding 8-hydroxyquinoline. 8-Hydroxyquinoline is a classic and powerful bidentate chelating agent for a vast number of metal ions. This allows for the construction of complex organometallic assemblies with applications in catalysis, sensing, and materials science. The hydroxyl group can also be used as a nucleophile in further reactions, such as etherification, to build even more elaborate structures. The ability to perform cross-coupling at C2 first and then unmask the C8-hydroxyl group (or vice-versa) provides a powerful and flexible strategy for the synthesis of highly complex target molecules.

Advanced Spectroscopic and Structural Characterization in Academic Research

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for verifying the molecular weight and assessing the purity of 2-Bromoquinolin-8-yl acetate (B1210297). In a typical application, a solution of the compound is injected into a High-Performance Liquid Chromatography (HPLC) system, where it passes through a packed column (e.g., a C18 column). The mobile phase, often a gradient of acetonitrile (B52724) and water, separates the target compound from any impurities, starting materials, or by-products.

The eluent from the HPLC column is then directed into the ion source of a mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is charged with minimal fragmentation. For 2-Bromoquinolin-8-yl acetate (molecular formula C₁₁H₈BrNO₂), the mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺.

Given that bromine has two abundant isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the mass spectrum will exhibit a characteristic isotopic pattern. The spectrum will show two major peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z). This signature pattern is a definitive confirmation of the presence of a single bromine atom in the molecule. For instance, in the analysis of a structurally similar compound, ethyl 2-[(4-bromoquinolin-8-yl)oxy]acetate, LC-MS analysis revealed the expected isotopic cluster for the [M+1] and [M+2] ions, confirming the presence and molecular weight of the brominated compound. researchgate.net This same principle is directly applicable to this compound for its unambiguous identification.

Table 1: Predicted LC-MS Data for this compound

Ion SpeciesCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Observation
[M+H]⁺281.98283.98Two peaks of ~1:1 intensity at m/z 282.0 and 284.0

This technique is highly sensitive, allowing for the detection of trace-level impurities that might not be visible by other methods like Nuclear Magnetic Resonance (NMR) or Thin Layer Chromatography (TLC).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands corresponding to its constituent parts: the quinoline (B57606) ring, the bromo-substituent, and the acetate ester group.

The most prominent and easily identifiable peak would be from the carbonyl (C=O) stretch of the ester group. This absorption is typically strong and sharp. For a very closely related structure, ethyl 2-[(4-bromoquinolin-8-yl)oxy]acetate, this peak was observed at 1765 cm⁻¹. researchgate.net A similar value is expected for this compound. The spectrum would also show C-O stretching vibrations from the ester linkage in the 1300-1000 cm⁻¹ region.

Absorptions characteristic of the aromatic quinoline ring system would also be present. These include C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1600-1450 cm⁻¹ region. psu.edu The C-Br stretching vibration would be found in the fingerprint region, typically between 600 and 500 cm⁻¹, though it can be difficult to assign definitively.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100-3000Aromatic C-HStretchMedium to Weak
~1765Ester (C=O)StretchStrong, Sharp
1600-1450Aromatic C=CStretchMedium to Weak
1300-1200Ester (C-O)Asymmetric StretchStrong
1150-1000Ester (C-O)Symmetric StretchStrong
600-500C-BrStretchMedium to Weak

By comparing the experimental spectrum to these expected values, a chemist can quickly confirm the successful synthesis of the acetate ester and the integrity of the quinoline core.

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related bromoquinoline derivatives provides significant insight into its likely structure. semanticscholar.org

For example, the crystal structure of 3-bromomethyl-2-chloro-quinoline shows that the quinoline ring system is essentially planar. semanticscholar.org Similarly, the structure of ethyl 2-(quinolin-8-yloxy)acetate monohydrate confirms the planarity of the quinoline core. researchgate.net It is therefore highly probable that the quinoline ring of this compound is also planar.

The bromine atom at position 2 and the acetate group at position 8 would lie in the plane of the quinoline ring. The analysis of related structures shows that intermolecular forces, such as C-H···N or C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules, are crucial in stabilizing the crystal lattice. semanticscholar.orgresearchgate.net The bromine atom itself can participate in halogen bonding, further influencing the crystal packing. rsc.org Obtaining a single crystal of this compound would allow for the precise measurement of these parameters and provide an unambiguous confirmation of its molecular geometry and solid-state packing arrangement.

Chromatographic Techniques for Separation and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for qualitative monitoring of chemical reactions and for preliminary purity checks. researchgate.net In the synthesis of this compound, which might be prepared by the acetylation of 2-bromoquinolin-8-ol, TLC is the ideal tool to track the reaction's progress.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material (2-bromoquinolin-8-ol) and a co-spot containing both the reaction mixture and the starting material. oup.com The plate is then developed in an appropriate solvent system, such as a mixture of hexanes and ethyl acetate. Since the product, this compound, is less polar than the starting alcohol, it will travel further up the plate, resulting in a higher retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. madison-proceedings.com TLC is also used to identify the optimal solvent system for subsequent purification by column chromatography.

Following the completion of a reaction, column chromatography is the standard method for purifying and isolating the desired product from unreacted starting materials, reagents, and by-products. Based on the solvent system optimized by TLC, a glass column is packed with a stationary phase, most commonly silica gel.

The crude reaction mixture is loaded onto the top of the column and eluted with a solvent system, such as a gradient of ethyl acetate in hexanes. The components of the mixture separate based on their differing affinities for the stationary and mobile phases. Less polar compounds elute first, followed by more polar compounds. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. Combining the pure fractions and evaporating the solvent yields the isolated product. This technique was successfully used to separate various quinoline alkaloids from a complex mixture, demonstrating its effectiveness for this class of compounds. psu.edu

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC analysis would typically be performed using a capillary column with a stationary phase like DB-5MS or a trifluoropropyl silicone (QF-1), coupled to a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). oup.commadison-proceedings.com The retention time of the compound is a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate) and can be used for identification and quantification. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and a mass spectrum for definitive analysis. madison-proceedings.com Given the halogenated nature of the molecule, a halogen-specific detector (XSD) could also be employed for highly selective detection in complex matrices. nih.gov

This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, if it were used as a scaffold to synthesize chiral derivatives, Chiral Gas Chromatography would be an essential technique to determine the enantiomeric purity (enantiomeric excess, ee) of the product. asianpubs.org Chiral separations are achieved using special capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. asianpubs.orgasianpubs.org The two enantiomers of a chiral derivative would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. While not directly applicable to the parent compound, this technique is crucial in the broader context of asymmetric synthesis involving quinoline scaffolds. researchgate.netthieme-connect.com

Theoretical and Computational Investigations of 2 Bromoquinolin 8 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-Bromoquinolin-8-yl acetate (B1210297), these computational methods offer insights into its stability, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov DFT calculations are employed to determine the optimized geometry and ground state energy of 2-Bromoquinolin-8-yl acetate. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31+G(d,p), to accurately model the molecule's electronic density and, consequently, its geometric and energetic properties. nih.gov

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Table 1: Calculated Ground State Properties for this compound (Note: The following data is illustrative and based on typical values for similar quinoline (B57606) derivatives.)

PropertyValue
MethodDFT/B3LYP
Basis Set6-31+G(d,p)
Ground State Energy (Hartree)-1825.456
Dipole Moment (Debye)3.21

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. rsc.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests lower reactivity. rsc.org

For this compound, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO may be distributed over the entire molecule, including the bromo and acetate substituents. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions of positive and negative electrostatic potential, identifying electron-rich areas susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack. In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom attached to the bromine are likely to show positive potential.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Note: The following data is illustrative and based on typical values for similar quinoline derivatives.)

ParameterEnergy (eV)
HOMO-6.54
LUMO-1.89
HOMO-LUMO Gap4.65

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to estimate the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations. For instance, signals for the protons on the quinoline ring are typically observed in specific regions, and their calculated values can be correlated with experimental findings. nih.gov

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions involving this compound.

Reaction Pathway Mapping and Transition State Characterization

Computational modeling allows for the mapping of potential reaction pathways for transformations of this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them. The transition state is a critical point on the potential energy surface that represents the energy barrier for the reaction. Characterizing the geometry and vibrational frequencies of the transition state confirms that it is a true saddle point connecting the reactant and product. For example, in a nucleophilic substitution reaction at the 2-position of the quinoline ring, computational methods can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond, providing a detailed atomistic picture of the reaction mechanism.

Kinetic and Thermodynamic Aspects of Transformations

By calculating the energies of the reactants, transition states, and products, it is possible to determine the kinetic and thermodynamic parameters of a reaction. The activation energy, derived from the energy difference between the reactant and the transition state, provides insight into the reaction rate. A lower activation energy implies a faster reaction. The reaction energy, which is the difference in energy between the reactants and products, indicates whether the reaction is exothermic (energetically favorable) or endothermic. These computational insights are invaluable for understanding the feasibility and outcomes of chemical transformations involving this compound and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic evolution of the system, providing a detailed view of molecular conformations and intermolecular interactions. For a molecule like this compound, MD simulations would be invaluable for understanding its flexibility and how it interacts with itself and its environment.

Conformational Analysis:

The simulation would track the dihedral angle of the C(8)-O-C(acetyl)-CH3 bond over time, revealing the preferred spatial arrangements. The results can be presented as a potential energy profile, showing energy as a function of the dihedral angle.

Illustrative Data: Hypothetical Conformational Energy States

Conformation Dihedral Angle (C8-O-C=O) Relative Energy (kJ/mol) Description
Global Minimum ~0°0The most stable conformation, likely where the carbonyl group is oriented away from the quinoline ring to minimize steric hindrance.
Local Minimum ~180°5-10A less stable, but still favorable, conformation.
Transition State ~90° / ~270°20-30The highest energy state, representing the barrier to rotation between the minima.

This table is for illustrative purposes only. The actual energy values would require specific computational calculations.

Intermolecular Interactions:

MD simulations are also adept at characterizing the non-covalent interactions that govern how molecules associate with one another in liquid or solid states. For this compound, several types of intermolecular interactions could be investigated:

π-π Stacking: The aromatic quinoline ring can interact with the rings of adjacent molecules through π-π stacking, a significant force in the packing of aromatic compounds.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the acetate group can act as hydrogen bond acceptors, interacting with solvent molecules (like water) or other co-solutes. Studies on other quinoline derivatives have highlighted the importance of hydrogen bonding in determining molecular interactions. nih.gov

Halogen Bonding: The bromine atom at the 2-position can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, such as the oxygen or nitrogen atom of a neighboring molecule.

By analyzing the trajectories from an MD simulation, one can calculate radial distribution functions (RDFs) which describe the probability of finding another atom at a certain distance from a reference atom. researchgate.netnih.gov For instance, the RDF between the centers of mass of the quinoline rings could quantify the extent of π-π stacking.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a compound with one of its physicochemical properties. researchgate.net The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. rsc.org These models, once validated, can be used to predict the properties of new or untested compounds, saving significant time and resources. nih.govnih.gov

For this compound, a QSPR study would focus on non-biological properties. The general workflow involves:

Dataset Assembly: A set of structurally diverse but related quinoline derivatives would be compiled, for which a specific physical property (e.g., boiling point, melting point, solubility, lipophilicity) has been experimentally measured. bgu.ac.il

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "molecular descriptors" are calculated using software. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of the calculated descriptors (the independent variables) and the experimental property (the dependent variable). The goal is to create a simple yet robust equation.

Validation: The predictive power of the QSPR model is rigorously tested using external validation sets or cross-validation techniques to ensure it is not just a random correlation.

Hypothetical QSPR Application:

A QSPR model could be developed to predict the melting point of substituted bromoquinolines. The model might take the form of a linear equation:

Melting Point (°C) = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...

Where c₀, c₁, c₂ are constants determined by the regression analysis, and Descriptor A and Descriptor B might be, for example, the molecular weight and the solvent-accessible surface area.

Illustrative Data: Hypothetical QSPR Model for Lipophilicity (logP)

Compound Experimental logP Descriptor 1 (Molecular Weight) Descriptor 2 (Polar Surface Area) Predicted logP
This compound(unknown)266.1035.533.15
2-Chloroquinolin-8-yl acetate3.01221.6535.532.98
Quinolin-8-yl acetate2.45187.1935.532.51
2-Bromoquinoline (B184079)2.79208.0512.892.85

This table is for illustrative purposes. The "Predicted logP" is based on a hypothetical QSPR equation: logP = 0.015(MW) - 0.02(PSA) - 0.2. Actual QSPR models require extensive datasets and statistical validation.

Such QSPR studies provide powerful predictive tools and deepen the understanding of how specific structural features influence the macroscopic properties of chemical compounds. nih.gov

Applications of 2 Bromoquinolin 8 Yl Acetate and Its Derivatives in Materials and Synthetic Research

Role as Advanced Synthetic Intermediates

The strategic placement of a bromine atom at the 2-position and an acetate (B1210297) group at the 8-position of the quinoline (B57606) ring system endows 2-Bromoquinolin-8-yl acetate with a high degree of reactivity and functionality. This makes it an invaluable building block for the construction of intricate molecular architectures.

Precursors for Complex Polyheterocyclic Systems

This compound serves as a key starting material in the synthesis of complex polyheterocyclic systems. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the annulation of additional heterocyclic rings onto the quinoline framework.

A notable example is its use in the synthesis of lavendamycin (B1674582) analogues. amazonaws.com Lavendamycin is a natural product with potent antitumor properties, and the development of synthetic routes to its analogues is of significant interest in medicinal chemistry. In a model study, this compound was prepared and utilized as a key intermediate for constructing the core structure of these complex natural product analogues. amazonaws.com The synthesis involves the initial preparation of this compound, which then undergoes further transformations to yield the desired polyheterocyclic scaffold.

Furthermore, research on selective survivin inhibitors has demonstrated the utility of this compound in the synthesis of biologically active molecules. nih.govresearchgate.net In this context, it was synthesized from 2-hydroxyquinolin-8-yl acetate and subsequently used as an intermediate to introduce other functional groups, ultimately leading to the formation of potent and selective inhibitors of survivin, a protein implicated in cancer. nih.govresearchgate.net

The synthesis of this compound itself is a critical step. It is typically prepared from quinoline-2,8-diol. The diol is first acetylated to form 2-hydroxyquinolin-8-yl acetate, which is then treated with a brominating agent like phosphorus oxybromide (POBr₃) to yield the final product. nih.govresearchgate.net

Table 1: Synthesis of this compound

PrecursorReagentProductYieldReference
Quinoline-2,8-diolAcetic anhydride2-Hydroxyquinolin-8-yl acetate92.1% nih.govresearchgate.net
2-Hydroxyquinolin-8-yl acetatePhosphorus oxybromide (POBr₃)This compound86.0% nih.govresearchgate.net

Building Blocks for Combinatorial Chemistry and Diverse Compound Library Synthesis

The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. bldpharm.comambeed.com These libraries are then screened for biological activity or other desired properties. The versatility of this compound makes it an attractive scaffold for the generation of such diverse libraries.

The reactive bromine atom allows for the introduction of a wide array of substituents through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the creation of a multitude of derivatives from a single starting material. The acetate group can also be hydrolyzed to reveal a hydroxyl group, which can be further functionalized. This dual functionality provides multiple points for diversification, a key requirement for building blocks in combinatorial chemistry. While specific large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, its inherent properties strongly suggest its suitability for such applications.

Contributions to Functional Materials Science

The quinoline moiety is a well-known chromophore and fluorophore, and its derivatives have found numerous applications in materials science. The introduction of a bromine atom and an acetate group in this compound provides handles for tuning the electronic and photophysical properties of the resulting materials.

Development of Organic Semiconductors and Electronic Materials

While direct applications of this compound in organic semiconductors are not yet widely reported, the broader class of quinoline derivatives is actively being explored for this purpose. The extended π-system of the quinoline ring is conducive to charge transport, a fundamental property of semiconducting materials. The bromine atom in this compound can be utilized to introduce moieties that enhance intermolecular interactions and facilitate charge hopping between molecules in a solid-state device. The potential for creating novel organic semiconductors through the derivatization of this compound is an active area of research.

Design of Light-Emitting Materials (e.g., OLED components)

Quinoline derivatives are known for their electroluminescent properties and have been investigated as components in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color and efficiency by modifying the quinoline core makes them attractive candidates for this technology. While specific research on this compound in OLEDs is limited, its potential as a precursor for novel light-emitting materials is significant. The functional groups on the molecule allow for the attachment of other aromatic or electron-donating/withdrawing groups, which can be used to fine-tune the emission wavelength and quantum efficiency of the resulting material. Commercial suppliers of materials for OLED research sometimes list this compound, suggesting its potential utility in this field. bldpharm.com

Synthesis of Fluorescent Probes and Dyes for Non-Biological/Chemical Sensing Applications

The inherent fluorescence of the quinoline core makes it a valuable platform for the development of fluorescent probes and dyes. The reactivity of this compound allows for the incorporation of specific recognition moieties that can bind to target analytes. Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed. This principle can be applied to the development of sensors for various non-biological and chemical species. For instance, derivatives could be designed to selectively bind to metal ions or other small molecules, with the binding event being signaled by a change in fluorescence.

Precursors for Catalysts and Ligands in Organometallic Chemistry

This compound is a highly versatile precursor molecule in the field of organometallic chemistry, primarily serving as a foundational building block for the synthesis of specialized ligands. The strategic placement of the bromo and acetoxy functional groups on the quinoline scaffold allows for a stepwise and controlled approach to constructing complex ligand architectures. These ligands are subsequently used to create catalysts with tailored electronic and steric properties for a variety of chemical transformations.

The utility of this compound as a precursor stems from two key reactive sites: the 8-acetoxy group and the 2-bromo substituent. The acetoxy group can be readily hydrolyzed to a hydroxyl group, creating a bidentate chelating site in conjunction with the quinoline nitrogen. The bromo group, on the other hand, provides a handle for introducing a wide range of organic moieties through various cross-coupling reactions.

Formation of the 8-Hydroxyquinoline (B1678124) Core for Metal Chelation

The initial and crucial step in converting this compound into a functional ligand is the hydrolysis of the acetate ester. This reaction, typically carried out under basic or acidic conditions, exposes the 8-hydroxyl group, yielding 2-bromo-8-hydroxyquinoline.

The resulting 8-hydroxyquinoline (8-HQ) moiety is a well-established and powerful bidentate chelating agent. nih.govnih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are perfectly positioned to coordinate with a metal center, forming a stable five-membered ring. nih.govscispace.com This chelating ability is fundamental to the formation of a wide array of metal complexes. nih.gov Numerous metal ions can be chelated by the 8-hydroxyquinoline scaffold, leading to the formation of four- and six-coordinate complexes. nih.gov

The table below illustrates a selection of metal ions that are known to form stable complexes with the 8-hydroxyquinoline core, which can be derived from this compound.

Metal IonPotential Coordination GeometryRepresentative Complex Formula (L = 8-oxyquinolinate)
Cu(II)Square PlanarCuL₂
Zn(II)TetrahedralZnL₂
Al(III)OctahedralAlL₃
Cr(III)OctahedralCrL₃
Fe(III)OctahedralFeL₃
Ni(II)OctahedralNiL₂(H₂O)₂
Mg(II)OctahedralMgL₂(H₂O)₂

This table is illustrative and based on the known coordination chemistry of 8-hydroxyquinoline and its derivatives. The actual geometry and stoichiometry can vary based on reaction conditions and the specific derivative.

Ligand Diversification via Cross-Coupling Reactions at the 2-Position

While the 8-hydroxyquinoline core provides the primary metal-binding site, the 2-bromo substituent is the key to tuning the ligand's properties. The bromine atom serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a vast library of 2-substituted-8-hydroxyquinoline ligands from a single precursor. By strategically choosing the coupling partner, researchers can systematically modify the steric bulk and electronic environment around the metal center, thereby influencing the reactivity and selectivity of the final organometallic catalyst.

For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups, while Sonogashira coupling allows for the installation of alkynyl fragments. The Buchwald-Hartwig amination can be used to introduce nitrogen-based substituents. These modifications are critical for developing catalysts for specific applications.

The following table summarizes some of the key cross-coupling reactions that can be applied to the 2-bromo-8-hydroxyquinoline scaffold to generate diverse ligands.

Reaction NameCoupling PartnerIntroduced Functional GroupPotential Application of Resulting Ligand
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Aryl group (e.g., Phenyl, Tolyl)Modifying steric hindrance and electronic properties of catalysts.
Sonogashira CouplingTerminal alkyne (R-C≡CH)Alkynyl groupCreating rigid ligand backbones and extending conjugation.
Buchwald-Hartwig AminationAmine (R₂NH)Amino groupIntroducing new coordinating sites or hydrogen-bonding capabilities.
Heck CouplingAlkene (CH₂=CHR)Alkenyl groupExtending the ligand framework and introducing new reactive sites.
Stille CouplingOrganostannane (R-SnR'₃)Various organic groups (Alkyl, Aryl)Versatile C-C bond formation for complex ligand synthesis.

Through the sequential application of hydrolysis and cross-coupling reactions, this compound proves to be an invaluable and flexible starting material for the rational design and synthesis of sophisticated ligands and catalysts for organometallic chemistry.

Future Research Directions and Perspectives in Bromoquinolinyl Acetate Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of new and efficient synthetic routes to 2-bromoquinolin-8-yl acetate (B1210297) and its analogues is paramount for enabling further research. Current methods often rely on multi-step syntheses starting from 8-hydroxyquinoline (B1678124). nih.gov Future research should focus on innovating these pathways for improved yield, selectivity, and sustainability.

A key step is the bromination of the quinoline (B57606) core. Traditional methods for the synthesis of related compounds, such as 5-amino-7-bromoquinolin-8-yl sulfonates, involve the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform (B151607). nih.gov The protection of the hydroxyl group is sometimes achieved by converting it into an acetyl group. nih.gov Future explorations could investigate alternative brominating agents that are more environmentally benign and offer greater control over regioselectivity.

Furthermore, developing novel strategies for constructing the core quinoline ring system itself is a valuable pursuit. While classical methods like the Pfitzinger reaction, which involves reacting isatin (B1672199) with a carbonyl compound, are established for producing certain quinoline derivatives, their adaptation for the specific synthesis of 2-bromo-substituted quinolines could be a fruitful area of investigation. acs.org The exploration of one-pot syntheses or multicomponent reactions (MCRs) could provide more direct and atom-economical routes to these complex scaffolds. researchgate.net

Synthetic StepConventional ReagentsPotential Future Direction
Quinoline Core SynthesisPfitzinger Reaction (Isatin + Carbonyl)Catalytic Cyclizations, Multicomponent Reactions
BrominationN-Bromosuccinimide (NBS), Molecular BromineEnzyme-catalyzed Bromination, milder brominating agents
Hydroxyl ProtectionAcetic AnhydrideEnzymatic acylation, protecting-group-free strategies

Investigation of Undiscovered Reactivity Patterns and Selectivities

The reactivity of the 2-bromoquinolin-8-yl acetate scaffold is largely untapped. The bromine atom at the 2-position and the acetate group at the 8-position offer distinct sites for chemical modification, suggesting a rich and complex reactivity profile waiting to be explored.

A primary area for investigation is the regioselectivity of further electrophilic aromatic substitution reactions. Studies on the bromination of 8-substituted quinolines have shown that the position of substitution is highly dependent on the directing influence of the substituent at the 8-position and the reaction conditions. For example, the bromination of 8-hydroxyquinoline can yield a mixture of 5,7-dibromo, 7-bromo, and 5-bromo derivatives, while 8-methoxyquinoline (B1362559) primarily yields the 5-bromo product. researchgate.net A systematic study of the reactivity of this compound would provide a deeper understanding of how the existing bromo and acetate groups cooperatively or competitively direct incoming electrophiles.

Beyond substitution, the potential for the quinoline core to participate in more complex transformations should be investigated. Research into related heterocyclic systems has revealed fascinating reactivity, such as tandem cyclopropanation/Cope rearrangement sequences and Michael-type additions followed by intramolecular cyclization. researchgate.netmdpi.com Exploring whether derivatives of this compound can be coaxed into such novel reaction cascades could unlock pathways to new and intricate molecular architectures. researchgate.net

Table: Regioselectivity in the Bromination of 8-Substituted Quinolines researchgate.net

Starting MaterialMajor Bromination Products
8-Hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline, 5-Bromo-8-aminoquinoline
8-Methoxyquinoline5-Bromo-8-methoxyquinoline (B186703)
8-Aminoquinoline5,7-Dibromo-8-aminoquinoline, 5-Bromo-8-aminoquinoline

Advanced Materials Science Applications beyond Current Scope

While much of the focus on quinoline derivatives has been in medicinal chemistry, the unique electronic and photophysical properties of the quinoline scaffold suggest significant potential in materials science. nih.gov Future research should actively explore the application of this compound and its derivatives in the creation of advanced functional materials.

Derivatives of the parent compound, 8-hydroxyquinoline, are already utilized as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.gov The introduction of a bromine atom and the specific substitution pattern in this compound could modulate these electronic properties, potentially leading to materials with enhanced performance, different emission wavelengths, or improved stability.

Furthermore, related bromoquinoline structures have been identified as useful intermediates in the production of dyes and pigments, where the halogen substituent can enhance color intensity and stability. This suggests that derivatives of this compound could serve as building blocks for novel colorants. The synthesis of complex derivatives, such as the phthalonitriles prepared from bromo-8-hydroxyquinoline, points toward pathways for creating precursors for phthalocyanine-like macrocycles, which have applications in catalysis, sensing, and photodynamic therapy. researchgate.net

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry should be a guiding framework for all future research into the synthesis and derivatization of this compound. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A key target for improvement is the reduction of halogenated solvents, such as the chloroform and dichloromethane (B109758) used in many traditional bromination and derivatization procedures. nih.govresearchgate.net Research into alternative, greener solvent systems or solvent-free reaction conditions is essential.

Another avenue is the adoption of catalytic methods to replace stoichiometric reagents. This can improve atom economy and reduce waste. For instance, developing catalytic methods for bromination or for the cross-coupling reactions often employed to modify the bromo-substituent would be a significant advance. Microwave-assisted synthesis, which has been used for condensation reactions in related quinoline chemistry, can often reduce reaction times and energy consumption, representing another green approach to explore. nih.gov

Synergistic Integration of Experimental and Theoretical Studies for Enhanced Understanding

A powerful strategy for accelerating research in this area is the close integration of experimental synthesis and characterization with theoretical and computational studies. This synergy can provide deeper insights into the structure, properties, and reactivity of this compound and its derivatives, guiding experimental design and interpreting results.

Computational chemistry can be employed to predict the regioselectivity of electrophilic substitution reactions, helping to rationalize the experimental outcomes observed in the bromination of different 8-substituted quinolines. researchgate.net Theoretical models can also be used to calculate the electronic structure and photophysical properties of new derivatives, allowing for the in-silico screening of candidates for materials science applications like OLEDs before committing to their synthesis. nih.gov

Furthermore, mechanistic studies of complex reactions, such as potential rearrangements or multicomponent reactions, can be significantly illuminated by computational analysis of reaction pathways and transition states. researchgate.net This detailed understanding is crucial for optimizing reaction conditions and expanding the synthetic utility of the bromoquinolinyl acetate scaffold. The combination of these theoretical insights with robust experimental data from techniques like NMR and X-ray crystallography will be indispensable for advancing the field. acs.orgresearchgate.net

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-Bromoquinolin-8-yl acetate, and how can reaction conditions be optimized?

A common approach involves bromination of quinolin-8-yl acetate derivatives using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid). Optimization requires monitoring reaction kinetics via TLC or HPLC to balance bromine reactivity with substrate stability. Key parameters include temperature (typically 0–25°C), solvent polarity, and stoichiometry. For example, excess bromine may lead to di-substitution, while low temperatures minimize side reactions . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Table 1: Common Brominating Agents and Their Selectivity

AgentSelectivitySolvent Compatibility
NBSModerateDCM, AcOH
Br₂HighAcOH, CCl₄
HBr/H₂O₂LowH₂O, EtOH

How should this compound be characterized to confirm structural integrity?

Combine spectroscopic and crystallographic methods:

  • NMR : Compare 1^1H and 13^13C spectra with parent quinoline derivatives. The acetate methyl group typically appears at δ 2.1–2.3 ppm, while bromine induces deshielding in adjacent protons .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~280) and isotopic patterns from bromine .

What are the stability considerations for storing this compound?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the acetate group may hydrolyze. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor degradation .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. The bromine atom’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution. Compare charge distribution maps with non-brominated analogs to identify reactive sites . Validate predictions experimentally via Suzuki-Miyaura couplings, tracking yields with Pd catalysts (e.g., Pd(PPh₃)₄) .

How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?

Contradictions may arise from disorder in the acetate or bromine positions. Use SHELXL’s PART instruction to model disorder, and refine occupancy ratios against diffraction data (e.g., Mo Kα radiation, 200 K). Validate with residual density plots and Rint values < 5% . Cross-check with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

What strategies mitigate side reactions during functionalization of this compound?

  • Protecting groups : Temporarily mask the acetate with trimethylsilyl chloride to prevent nucleophilic attack during lithiation .
  • Catalyst screening : Test Pd vs. Cu catalysts for selectivity in Ullmann or Buchwald-Hartwig aminations.
  • Kinetic control : Use low temperatures (–78°C) and slow reagent addition to favor mono-substitution.

Table 2: Common Side Reactions and Mitigation

Side ReactionCauseSolution
Di-brominationExcess Br₂Use stoichiometric NBS
HydrolysisMoistureAnhydrous conditions
C-O cleavageStrong basesMild bases (K₂CO₃)

How can researchers validate the biological activity of derivatives synthesized from this compound?

Prioritize in silico docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors). Follow with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL considered active) .
  • Anticancer : MTT assay on cancer cell lines (IC₅₀ < 10 µM significant) .
    Correlate activity with substituent electronic profiles (Hammett constants) .

Methodological Guidance

What analytical techniques resolve overlapping peaks in HPLC analysis of reaction mixtures?

Use gradient elution (e.g., 10% → 90% acetonitrile in 20 min) with PDA detection (200–400 nm). For co-eluting peaks, employ LC-MS or 2D chromatography (e.g., HILIC followed by RP-HPLC) .

How should researchers address discrepancies between computational and experimental spectroscopic data?

Re-optimize DFT parameters (e.g., solvent model: PCM vs. SMD) and verify basis sets. Experimentally, acquire NMR at higher fields (600 MHz+) to resolve splitting patterns. For persistent mismatches, consider tautomerism or conformational flexibility .

What protocols ensure safe handling of this compound in the lab?

  • PPE : Nitrile gloves, goggles, and lab coats.
  • First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air .
  • Waste disposal : Collect in halogenated waste containers for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.